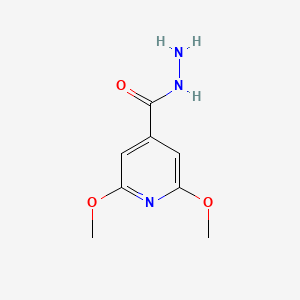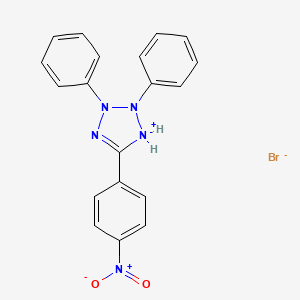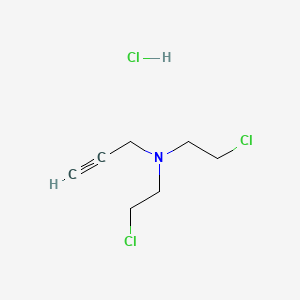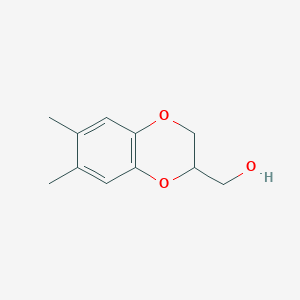
2,6-Dimethoxypyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxypyridine-4-carbohydrazide is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 2 and 6, and a carbohydrazide group at position 4.
Métodos De Preparación
The synthesis of 2,6-Dimethoxypyridine-4-carbohydrazide can be achieved through various methods. One common synthetic route involves the reaction of 2,6-dimethoxypyridine with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,6-Dimethoxypyridine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and hydrazones.
Aplicaciones Científicas De Investigación
2,6-Dimethoxypyridine-4-carbohydrazide has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxypyridine-4-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2,6-Dimethoxypyridine-4-carbohydrazide can be compared with other similar compounds, such as:
2,6-Dimethoxypyridine: Lacks the carbohydrazide group, making it less reactive in certain condensation reactions.
Pyridine-2,6-dicarboxamide: Contains amide groups instead of methoxy groups, which can alter its binding properties and reactivity.
4-Amino-2,6-dimethoxypyrimidine: Similar in structure but with an amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
5351-22-4 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2,6-dimethoxypyridine-4-carbohydrazide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-3-5(8(12)11-9)4-7(10-6)14-2/h3-4H,9H2,1-2H3,(H,11,12) |
Clave InChI |
XTRRJXFHXPQHQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)OC)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)


![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)

![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
